

# TYRA-200: A new frontier in targeting FGFR2driven cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | TYRA-200  |           |  |  |  |
| Cat. No.:            | B15544667 | Get Quote |  |  |  |

A comparative analysis of **TYRA-200**'s potent inhibition of FGFR2 phosphorylation against other approved therapies, providing researchers and drug development professionals with essential experimental data and insights.

TYRA-200 is an investigational, orally available small-molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family, with a particular focus on FGFR1, FGFR2, and FGFR3. [1][2] Developed by Tyra Biosciences, this next-generation inhibitor has been engineered to not only potently target wild-type FGFR2 but also to overcome acquired resistance mutations that can emerge during treatment with other FGFR inhibitors.[3][4] This guide provides a comprehensive comparison of TYRA-200's effect on FGFR2 phosphorylation with other approved FGFR inhibitors, namely futibatinib, infigratinib, and pemigatinib, supported by available preclinical data and detailed experimental methodologies.

# Mechanism of Action: Potent and Selective Inhibition of FGFR2

**TYRA-200** is designed as a highly potent and selective inhibitor of FGFR1, FGFR2, and FGFR3.[3] Its mechanism of action involves binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking the autophosphorylation of the receptor and inhibiting the subsequent activation of downstream signaling pathways.[3] A key differentiator for **TYRA-200** is its demonstrated activity against various clinically observed resistance mutations in FGFR2, including "gatekeeper" and "molecular brake" mutations, which can limit the efficacy of other FGFR-targeted therapies.[3][4]



In preclinical studies, **TYRA-200** has shown significant, dose-dependent tumor regression in xenograft models of cancers driven by both wild-type FGFR2 and mutant forms of the receptor. [2][4] This suggests its potential as a valuable therapeutic option for patients with FGFR2-altered tumors, including those who have developed resistance to prior FGFR inhibitor treatments.

# Comparative Analysis of FGFR2 Phosphorylation Inhibition

The following table summarizes the available preclinical data on the inhibitory activity of **TYRA-200** and other FGFR inhibitors on FGFR2. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various sources.



| Inhibitor    | Target(s)   | Wild-Type<br>FGFR2<br>Inhibition<br>(IC50)         | Inhibition of<br>Resistant<br>FGFR2<br>Mutants                                                     | Key Findings<br>on FGFR2<br>Phosphorylati<br>on Inhibition                                                               |
|--------------|-------------|----------------------------------------------------|----------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| TYRA-200     | FGFR1/2/3   | Potent inhibition demonstrated in cellular assays. | Maintains potency against molecular brake and gatekeeper mutations.[3][4]                          | Effectively inhibits FGFR2- mediated signaling in cellular models with FGFR2 amplifications and resistance mutations.[3] |
| Futibatinib  | FGFR1/2/3/4 | IC50 < 4 nM.[5]                                    | Activity against some resistance mutations.                                                        | Irreversibly binds to and inhibits FGFR, leading to the blockage of FGFR phosphorylation and downstream signaling.[5][6] |
| Infigratinib | FGFR1/2/3   | IC50 of 1.0 nM<br>for FGFR2.[7]                    | An ATP- competitive inhibitor that blocks the autophosphorylat ion of the FGFR2 fusion protein.[8] | _                                                                                                                        |
| Pemigatinib  | FGFR1/2/3   | IC50 of 0.5 nM<br>for FGFR2.[9]                    | Inhibits FGFR phosphorylation and downstream signaling in cancer cell lines with activating FGFR   |                                                                                                                          |



alterations.[10]

[11]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes and is based on available public information.

## **Experimental Protocols**

Accurate assessment of FGFR2 phosphorylation is crucial for evaluating the efficacy of targeted inhibitors. Below are detailed methodologies for key experiments commonly used in such validations.

### Western Blotting for p-FGFR2 Detection

This method allows for the qualitative and semi-quantitative analysis of phosphorylated FGFR2 levels in cells treated with an inhibitor.

- 1. Cell Culture and Treatment:
- Seed cancer cell lines with known FGFR2 alterations (e.g., fusions or amplifications) in appropriate culture plates.
- Allow cells to adhere and grow to 70-80% confluency.
- Treat cells with varying concentrations of the FGFR inhibitor (e.g., TYRA-200) or a vehicle control for a specified duration (e.g., 2-24 hours).
- 2. Protein Extraction:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
- 3. Protein Quantification:



- Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for electrophoresis.
- 4. SDS-PAGE and Western Blotting:
- Denature the protein lysates by boiling in Laemmli buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

#### 5. Immunoblotting:

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for phosphorylated FGFR2 (p-FGFR2).
- Wash the membrane to remove unbound primary antibody.
- Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR2 or a housekeeping protein like β-actin or GAPDH.

### **LanthaScreen™ Eu Kinase Binding Assay**

This is a high-throughput, fluorescence resonance energy transfer (FRET)-based assay used to quantify the binding affinity of an inhibitor to a kinase.



- 1. Reagents and Preparation:
- Recombinant FGFR2 kinase.
- Europium (Eu)-labeled anti-tag antibody.
- Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).
- Test inhibitor (e.g., **TYRA-200**) at various concentrations.
- Assay buffer.
- 2. Assay Procedure:
- In a microplate, add the test inhibitor at serially diluted concentrations.
- Add a pre-mixed solution of the FGFR2 kinase and the Eu-labeled antibody.
- Add the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.
- Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
- 3. Data Acquisition and Analysis:
- Read the plate on a fluorescence plate reader capable of detecting the FRET signal. The signal is generated when both the Eu-labeled antibody and the tracer are bound to the kinase.
- The binding of the test inhibitor to the kinase displaces the tracer, leading to a decrease in the FRET signal.
- The IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer, is calculated by plotting the FRET signal against the inhibitor concentration.

## Signaling Pathways and Experimental Workflows



The following diagrams, generated using the DOT language, illustrate the FGFR2 signaling pathway and a typical experimental workflow for validating the effect of an inhibitor like **TYRA-200**.



Click to download full resolution via product page

Caption: FGFR2 Signaling Pathway and Inhibition by TYRA-200.





Click to download full resolution via product page

Caption: Workflow for Validating **TYRA-200**'s Effect on FGFR2 Phosphorylation.



In conclusion, **TYRA-200** demonstrates significant promise as a potent and selective inhibitor of FGFR2, with a notable advantage in its activity against acquired resistance mutations. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further validate and compare the efficacy of **TYRA-200** and other FGFR inhibitors in their specific research contexts. As more data from ongoing clinical trials becomes available, the therapeutic potential of **TYRA-200** in treating FGFR2-driven cancers will be further elucidated.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ir.tyra.bio [ir.tyra.bio]
- 2. TYRA-200: a potent oral FGFR inhibitor tackling resistance mutations | BioWorld [bioworld.com]
- 3. TYRA-200: Next generation inhibitor designed to potently target FGFR2 alterations and resistance mutations ACS Fall 2025 American Chemical Society [acs.digitellinc.com]
- 4. TYRA-200 retains potency across multiple resistance mutations | BioWorld [bioworld.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ir.tyra.bio [ir.tyra.bio]
- 11. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TYRA-200: A new frontier in targeting FGFR2-driven cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544667#validation-of-tyra-200-s-effect-on-fgfr2-phosphorylation]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com